molecular formula C18H17N3O3 B14361539 N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide CAS No. 94744-49-7

N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide

Cat. No.: B14361539
CAS No.: 94744-49-7
M. Wt: 323.3 g/mol
InChI Key: MLMMAVAOSLLCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide is an organic compound with the molecular formula C18H17N3O3. This compound is characterized by its complex structure, which includes phenyl and acryloyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide typically involves multiple steps. One common method involves the reaction of phenylacryloyl chloride with N-phenylpropanediamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    N-Phenylpropanediamide: Shares the phenyl and propanediamide structure but lacks the acryloyl group.

Uniqueness

N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide is unique due to its combination of phenyl, acryloyl, and propanediamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

94744-49-7

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N'-phenyl-2-(3-phenylprop-2-enoylamino)propanediamide

InChI

InChI=1S/C18H17N3O3/c19-17(23)16(18(24)20-14-9-5-2-6-10-14)21-15(22)12-11-13-7-3-1-4-8-13/h1-12,16H,(H2,19,23)(H,20,24)(H,21,22)

InChI Key

MLMMAVAOSLLCGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(=O)N)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.